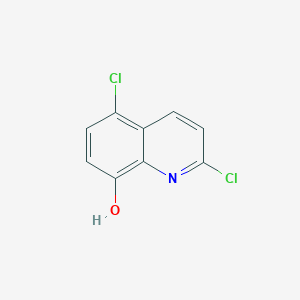

2,5-Dichloroquinolin-8-ol

Description

Overview of Quinoline (B57606) Derivatives in Chemical Research

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netchemrj.org First isolated from coal tar in 1834, this structural motif is a cornerstone in medicinal chemistry and materials science. chemrj.orgrsc.org Quinoline and its derivatives are recognized as "privileged scaffolds" because their structure allows for versatile functionalization, leading to a wide spectrum of biological activities. nih.gov

In chemical research, quinoline derivatives are extensively studied for their diverse pharmacological potential, which includes antimalarial, anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.netchemrj.orgorientjchem.org The success of quinoline-based drugs, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin, has cemented the importance of this scaffold in drug discovery. rsc.org Beyond medicine, quinoline derivatives are investigated for applications in materials science, including the development of polymers with specific electronic and optoelectronic properties. chemrj.org The capacity of the quinoline ring to be modified at various positions allows researchers to fine-tune the molecule's properties for specific applications, making it a subject of continuous and intensive investigation. frontiersin.org

Significance of Halogen Substitution in Quinoline Scaffolds

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the quinoline framework is a critical strategy in medicinal chemistry for modulating a compound's physicochemical and biological properties. mdpi.com Halogenation can significantly influence a molecule's lipophilicity (its ability to dissolve in fats and lipids), which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. orientjchem.org An increase in lipophilicity can, for instance, improve a compound's ability to cross cell membranes. orientjchem.org

The position and nature of the halogen substituent are crucial determinants of the resulting compound's activity. For example, structure-activity relationship (SAR) studies have shown that introducing a fluorine atom at the 6-position of the quinoline ring can markedly improve antibacterial activity. orientjchem.org Similarly, chlorine substitution has been identified as a key feature in derivatives with promising antileishmanial and antimycobacterial activities. mdpi.comtandfonline.com Halogenation can also alter the electronic properties of the quinoline ring, affecting how the molecule interacts with biological targets like enzymes or receptors. mdpi.com These targeted modifications are a powerful tool for optimizing lead compounds in drug development. orientjchem.org

Historical Context of Quinolin-8-ol Research

The parent compound, quinolin-8-ol, also known as 8-hydroxyquinoline (B1678124) or oxine, has a rich history. solubilityofthings.com It was first synthesized in 1880 by Hugo Weidel and his student Albert Cobenzl. wikipedia.org Subsequent work by other chemists, including Zdenko Hans Skraup, helped to definitively establish its structure among other isomers. wikipedia.org A pivotal discovery in the 1920s was the ability of quinolin-8-ol to act as a chelating agent, forming stable, and often colorful and insoluble, complexes with a wide variety of metal ions. solubilityofthings.comwikipedia.org

This chelating property became the foundation for its widespread use in analytical chemistry for the detection and quantification of metals. solubilityofthings.com Beyond its analytical applications, quinolin-8-ol and its derivatives were found to possess significant biological activity, including antiseptic and antifungal properties. nih.gov This historical foundation established quinolin-8-ol as a versatile and enduring scaffold for further chemical investigation and derivatization, including halogenation. solubilityofthings.comacs.org

Rationale for Investigating 2,5-Dichloroquinolin-8-ol and Related Halogenated Analogues

The rationale for investigating specific dihalogenated analogues like this compound stems from the established importance of both the quinolin-8-ol scaffold and the strategic use of halogenation. The well-documented biological activities of other dichlorinated isomers, such as 5,7-dichloroquinolin-8-ol (chloroxine), provide a strong impetus for study. nih.gov Chloroxine is known for its antibacterial and antifungal properties. nih.gov This raises the logical question of how altering the positions of the chlorine atoms—from the 5 and 7 positions to the 2 and 5 positions—will affect the molecule's properties.

Investigating different isomers allows for a systematic exploration of the structure-activity relationship (SAR). By comparing the biological and chemical profiles of compounds like this compound and 5,7-dichloroquinolin-8-ol, researchers can gain a deeper understanding of how substituent placement on the quinoline ring influences factors like target binding, solubility, and metabolic stability. mdpi.com This knowledge is crucial for the rational design of new molecules with potentially enhanced or novel therapeutic or material science applications, such as new anticancer agents or advanced optical materials. nih.govresearchgate.netunica.it

Below is a data table comparing the known properties of this compound with its parent compound, quinolin-8-ol, and its more studied isomer, 5,7-dichloroquinolin-8-ol.

Table 1: Comparative Physicochemical Properties

| Property | Quinolin-8-ol | 5,7-Dichloroquinolin-8-ol | This compound |

|---|---|---|---|

| IUPAC Name | Quinolin-8-ol | 5,7-dichloroquinolin-8-ol | This compound |

| Other Names | 8-Hydroxyquinoline, Oxine | Chloroxine | - |

| CAS Number | 148-24-3 | 773-76-2 | 56550-18-6 |

| Molecular Formula | C₉H₇NO | C₉H₅Cl₂NO | C₉H₅Cl₂NO |

| Molecular Weight | 145.16 g/mol | 214.05 g/mol | 214.05 g/mol |

| Appearance | White/faintly yellow crystalline powder | Pale yellow to light brown solid | - |

| Melting Point | 76 °C | 180-182 °C | - |

| Boiling Point | 276 °C | 355 °C | - |

| Water Solubility | 553 mg/L (at 25 °C) | 138 mg/L | - |

Data sourced from references wikipedia.orgnih.govnih.govnih.govsolubilityofthings.comaksci.com. Note: Properties for this compound are less documented in publicly available literature.

Current Research Gaps and Future Perspectives in Dichloroquinolinol Studies

Despite the long history of quinoline research, significant knowledge gaps persist, particularly for less-common derivatives like this compound. A primary gap is the lack of comprehensive biological and physicochemical data for many halogenated isomers beyond the most commercially prevalent ones. nih.gov While compounds like 5,7-dichloroquinolin-8-ol are well-characterized, the properties of this compound remain largely unexplored in peer-reviewed literature, as indicated by the sparse data available. nih.govnih.gov

Future research should focus on bridging these gaps. A key direction is the systematic synthesis and characterization of a complete library of dichloro- and other dihalo-quinolin-8-ol isomers. This would enable the development of robust SAR models, providing a predictive framework for designing new molecules. acs.org There is a pressing need for improved and more efficient synthetic methodologies to access these diverse structures. numberanalytics.com

Furthermore, the translation of promising preclinical findings into practical applications remains a significant challenge. nih.gov Future perspectives should include not only the exploration of new therapeutic areas but also the investigation of novel applications in materials science. For example, halogenated quinolinolato complexes are being studied for their potential use in advanced optical materials, such as doped sol-gel glasses for near-infrared (NIR) emitting devices. researchgate.netunica.itunica.it This line of inquiry represents a promising frontier for dichloroquinolinol research, moving beyond traditional biological applications.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloroquinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-2-3-7(13)9-5(6)1-4-8(11)12-9/h1-4,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWOMXOWXIOAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C(C=CC(=C21)Cl)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivative Synthesis of 2,5 Dichloroquinolin 8 Ol

Direct Synthesis Approaches for 2,5-Dichloroquinolin-8-ol

The direct synthesis of this compound is not widely documented, primarily due to the inherent reactivity patterns of the quinoline (B57606) nucleus. The following sections explore the theoretical and practical challenges associated with its preparation.

Direct electrophilic chlorination of quinolin-8-ol is a common method for producing halogenated derivatives. However, this approach does not typically yield the 2,5-dichloro isomer. The electronic properties of the quinolin-8-ol scaffold dictate the regioselectivity of the reaction. The hydroxyl group at the C8 position and the nitrogen atom in the heterocyclic ring activate the molecule for electrophilic substitution, but not uniformly across all positions.

The benzene (B151609) ring (carbocyclic ring) is significantly more susceptible to electrophilic attack than the pyridine (B92270) ring (heterocyclic ring). Specifically, the C5 and C7 positions are electronically activated, making them the primary sites for chlorination. Consequently, the reaction of quinolin-8-ol with chlorinating agents almost exclusively produces 5-chloroquinolin-8-ol, 7-chloroquinolin-8-ol, and, with sufficient reagent, the 5,7-dichloroquinolin-8-ol isomer. Chlorination at the C2 position is kinetically and thermodynamically unfavorable under standard electrophilic conditions. Achieving chlorination at the C2 and C5 positions simultaneously through this direct method is therefore considered synthetically unfeasible.

Given the limitations of direct chlorination, constructing the this compound core from appropriately substituted precursors is the most viable strategy. Classic quinoline synthesis reactions, such as the Skraup, Doebner-von Miller, and Combes syntheses, allow for the formation of the quinoline ring system from anilines and other small molecules. By selecting a precursor that already contains the desired chlorine substitution pattern, the final product can be controlled.

A theoretical but chemically sound approach would be to use 2,5-dichloroaniline (B50420) as the starting aromatic amine. While the direct synthesis of this compound from this precursor is not explicitly detailed in numerous studies, the principles of established name reactions can be applied.

Skraup Synthesis: This reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. wikipedia.orgpharmaguideline.com To produce a quinolin-8-ol derivative, a substituted aminophenol is required. Therefore, a potential precursor would be 2-amino-4-chlorophenol , which could undergo a Skraup-type reaction. However, this would only install the chlorine at the C5 position. To achieve the 2,5-dichloro substitution, a more complex, multi-step pathway starting from a different precursor would be necessary, as the Skraup reaction itself does not introduce a substituent at the C2 position. A hypothetical pathway might first involve a reaction to form the quinoline ring and then a subsequent, targeted chlorination or substitution at the C2 position, which presents its own challenges.

Doebner-von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds instead of glycerol. wikipedia.orgsynarchive.com It allows for the introduction of substituents onto the pyridine ring. For instance, reacting an aniline (B41778) with an α,β-unsaturated aldehyde or ketone can lead to a substituted quinoline. slideshare.net A plausible, though complex, strategy could involve using a chlorinated aniline precursor and a specific carbonyl compound that facilitates the formation of the 2-chloro substituent, but this is not a standard application of the reaction.

Combes Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. cambridge.orgwikipedia.org The substitution pattern of the final quinoline is determined by the structures of both the aniline and the diketone. Using 2,5-dichloroaniline could potentially yield a quinoline with the desired chlorination on the benzene ring, but the C2 substituent would depend on the choice of diketone, and installing a chlorine atom at this position via this method is not straightforward.

Table 1: Comparison of Precursor-Based Synthesis Strategies

| Synthesis Name | General Reactants | Potential Precursor for 2,5-Dichloro Pattern | Key Challenge |

|---|---|---|---|

| Skraup Synthesis | Aromatic amine + Glycerol + H₂SO₄ + Oxidizing agent | 2-Amino-4-chlorophenol (for C5-Cl) | Does not introduce C2 substituents. |

| Doebner-von Miller | Aromatic amine + α,β-Unsaturated carbonyl | 2,5-Dichloroaniline | Controlling C2-substitution. |

| Combes Synthesis | Aromatic amine + β-Diketone | 2,5-Dichloroaniline | Requires a specific diketone to form C2-Cl. |

Synthesis of Related Dichloroquinolin-8-ol Isomers and Halogenated Quinolinols

To understand the synthetic challenges of this compound, it is useful to examine the well-established methods for preparing its isomers and related compounds.

The synthesis of 5,7-dichloroquinolin-8-ol is straightforward and widely reported, primarily because it is a major component of the antimicrobial agent Halquinol. The standard method is the direct chlorination of quinolin-8-ol.

The reaction proceeds by treating quinolin-8-ol with a chlorinating agent. Various reagents and conditions have been employed, including:

Chlorine gas in a solvent like chloroform, often with iodine as a catalyst. google.com

Sulfuryl chloride (SO₂Cl₂) .

N-Chlorosuccinimide (NCS) under acidic conditions. nih.gov

These reactions proceed efficiently because of the high reactivity of the C5 and C7 positions, leading to high yields of the 5,7-dichloro product. google.com This starkly contrasts with the difficulty of introducing chlorine at the C2 position via electrophilic aromatic substitution.

The synthesis of substituted quinoline-8-ols generally relies on building the quinoline core from simpler molecules, which allows for greater control over the final substitution pattern.

Skraup Synthesis: This is one of the oldest and most direct methods for creating the quinoline core. wikipedia.org By starting with a substituted aniline, one can produce a quinoline with corresponding substituents on the benzene portion of the ring. For example, using an aminophenol leads to a hydroxyquinoline. The reaction is known for its often harsh conditions (strong acid, high heat) and can be violent if not controlled. orgsyn.org

Doebner-von Miller Reaction: This pathway offers more versatility for substitution on the pyridine ring. It uses an α,β-unsaturated carbonyl compound, which can be tailored to introduce substituents at the C2, C3, or C4 positions of the quinoline ring. wikipedia.org The reaction is acid-catalyzed and proceeds through a series of conjugate additions and cyclization. synarchive.com

Combes Synthesis: This reaction provides 2,4-disubstituted quinolines from the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The regioselectivity can be influenced by the substituents on the aniline and the structure of the diketone. cambridge.org

Functionalization and Derivatization Strategies of the this compound Core

Once synthesized, the this compound core offers several sites for further chemical modification. The reactivity of each site—the hydroxyl group, the C2-chloro substituent, and the C5-chloro substituent—is distinct.

The hydroxyl group at C8 is a primary site for functionalization. It can undergo:

O-alkylation to form ethers.

Esterification to form esters, such as sulfonate esters. nih.gov

Participation in multicomponent reactions like the Betti reaction , where it reacts with an aldehyde and an amine to form an aminobenzyl derivative at the C7 position. rsc.org

The chlorine atoms on the quinoline ring can potentially undergo nucleophilic aromatic substitution (SNAr). However, the reactivity is highly dependent on their position. quimicaorganica.org

C2-Chloro Substituent: Chlorine atoms at the C2 and C4 positions (on the pyridine ring) are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Therefore, the C2-chloro in this compound would be the more likely of the two chlorine atoms to be displaced by nucleophiles such as amines, alkoxides, or thiolates. mdpi.com

C5-Chloro Substituent: Chlorine atoms on the benzene ring (C5, C6, C7, C8) are generally much less reactive towards nucleophilic substitution. Displacing the C5-chloro would require harsh reaction conditions or a transition-metal-catalyzed cross-coupling reaction.

This differential reactivity would allow for selective functionalization. A mild nucleophilic substitution would likely replace the C2-chloro while leaving the C5-chloro and the hydroxyl group intact (assuming the hydroxyl is protected or the conditions are controlled). Subsequent reactions could then be performed at the hydroxyl group or, under more forcing conditions, at the C5-chloro position.

Table 2: Potential Derivatization Reactions on the this compound Core

| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| C8-OH | Etherification | Alkyl halides (e.g., CH₃I) | Ether (-OR) |

| C8-OH | Esterification | Acyl chlorides, Sulfonyl chlorides | Ester (-OCOR), Sulfonate Ester (-OSO₂R) |

| C2-Cl | Nucleophilic Substitution | Amines (R-NH₂), Alkoxides (R-O⁻) | Amino (-NHR), Ether (-OR) |

| C5-Cl | Cross-Coupling | Boronic acids (with Pd catalyst) | Aryl, Alkyl |

Based on a comprehensive search for scientific literature, it is not possible to generate a detailed article on the synthetic methodologies and derivative synthesis specifically for the compound “this compound” according to the requested outline.

The available research literature focuses extensively on other isomers, such as 5-chloro-8-hydroxyquinoline (B194070) and 5,7-dichloro-8-hydroxyquinoline, for which methodologies like etherification, esterification, Mannich reactions, and the synthesis of hybrid molecules are well-documented.

However, specific examples, reaction conditions, data, and detailed research findings concerning the derivatization of This compound are not present in the accessible scientific databases and publications. Generating content on this specific topic would require speculation based on the reactivity of other isomers, which would not meet the required standards of scientific accuracy and would violate the strict instructions to focus solely on the specified compound.

Therefore, the requested article cannot be provided.

Structural Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the characterization of 2,5-Dichloroquinolin-8-ol, with each technique providing unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns of ¹H (proton) and ¹³C (carbon-13) nuclei, the precise connectivity of atoms can be established.

For this compound, the ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the four protons on the quinoline (B57606) ring system. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). Similarly, H-4 would be a doublet. The protons on the benzene (B151609) ring, H-6 and H-7, would also appear as a pair of doublets due to coupling with each other. The hydroxyl proton (-OH) at position 8 would typically present as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

The ¹³C NMR spectrum is predicted to display nine distinct signals, one for each carbon atom in the quinoline ring, as there are no elements of symmetry in the molecule that would make any carbons chemically equivalent. The carbons bonded to the electronegative chlorine (C-2, C-5), nitrogen (C-8a, C-2), and oxygen (C-8) atoms would be shifted significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2 | - | ~150-155 |

| H3 | ~7.5-7.7 (d) | ~122-125 |

| H4 | ~8.3-8.5 (d) | ~135-138 |

| C4a | - | ~138-141 |

| C5 | - | ~125-128 |

| H6 | ~7.2-7.4 (d) | ~115-118 |

| H7 | ~7.6-7.8 (d) | ~128-131 |

| C8 | - | ~152-155 |

| C8a | - | ~140-143 |

| OH | Variable (broad s) | - |

Note: The data in the table are predicted values based on established NMR principles and data for analogous compounds. Actual experimental values may vary.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be characterized by several key absorptions. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The region between 1500-1650 cm⁻¹ would contain multiple sharp peaks corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system. The C-O stretching vibration would likely appear as a strong band around 1200-1250 cm⁻¹. Finally, the C-Cl stretching modes are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch | 3200-3500 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium, Sharp |

| C=N / C=C stretches | 1500-1650 | Medium to Strong |

| C-O stretch | 1200-1250 | Strong |

| Aromatic C-H bend | 800-900 | Strong |

| C-Cl stretch | 600-800 | Medium to Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For this compound (C₉H₅Cl₂NO), the high-resolution mass spectrum would show a molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks: M⁺˙ (containing two ³⁵Cl atoms), [M+2]⁺˙ (one ³⁵Cl and one ³⁷Cl), and [M+4]⁺˙ (two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Electron impact ionization would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for halogenated quinolines include the loss of a chlorine radical (M-Cl), followed by the elimination of a molecule of carbon monoxide (M-Cl-CO).

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Predicted m/z | Notes |

| [M]⁺˙ | [C₉H₅³⁵Cl₂NO]⁺˙ | 212.97 | Molecular ion |

| [M+2]⁺˙ | [C₉H₅³⁵Cl³⁷ClNO]⁺˙ | 214.97 | Isotope peak |

| [M+4]⁺˙ | [C₉H₅³⁷Cl₂NO]⁺˙ | 216.96 | Isotope peak |

| [M-Cl]⁺ | [C₉H₅ClNO]⁺ | 178.01 | Loss of a chlorine atom |

| [M-Cl-CO]⁺ | [C₈H₅ClN]⁺ | 150.01 | Subsequent loss of CO |

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly available, the packing of related 8-hydroxyquinoline (B1678124) derivatives is well-documented. The solid-state structure would be heavily influenced by intermolecular interactions. The most significant of these is expected to be hydrogen bonding between the hydroxyl group of one molecule and the quinoline nitrogen atom of an adjacent molecule (O-H···N). This interaction typically leads to the formation of centrosymmetric dimers or extended chains throughout the crystal lattice.

Additionally, π-π stacking interactions between the planar aromatic quinoline ring systems of neighboring molecules would likely play a crucial role in stabilizing the crystal packing. The chlorine substituents may also participate in weaker halogen bonding interactions (C-Cl···N or C-Cl···O), further influencing the supramolecular architecture.

The 8-hydroxyquinoline scaffold can exist in different tautomeric forms, most notably the enol form (with an -OH group) and a zwitterionic keto-enol form where the phenolic proton has transferred to the quinoline nitrogen, resulting in a positively charged nitrogen (N⁺-H) and a negatively charged oxygen (O⁻). nih.gov While in solution there can be an equilibrium between these forms, in the highly ordered solid state, one tautomer typically predominates. nih.gov

X-ray crystallography is the definitive method for identifying the tautomeric form present in a crystal. By precisely locating the position of the hydrogen atom, it can be determined whether it is covalently bonded to the oxygen atom (enol form) or the nitrogen atom (zwitterionic form). Studies on related hydroxyquinoline compounds have often revealed the presence of the zwitterionic form in the solid state, stabilized by the strong intermolecular N⁺-H···O⁻ hydrogen bonds within the crystal lattice. nih.gov

Purity Assessment and Characterization Methods

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research articles and detailed experimental data focusing on the purity assessment and spectroscopic characterization of the chemical compound This compound .

The available scientific literature extensively covers the characterization and purity analysis of other isomers, particularly 5,7-dichloroquinolin-8-ol , which is a well-documented component of the antimicrobial agent Halquinol. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and thin-layer chromatography (TLC) have been developed and validated for the determination of 5,7-dichloroquinolin-8-ol, often in combination with 5-chloroquinolin-8-ol. These studies provide detailed information on chromatographic conditions, mass spectrometric parameters, and validation data, including linearity, recovery, and limits of detection and quantification.

However, specific spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectra) and established methods for the purity assessment of This compound are not present in the currently accessible scientific literature. This indicates that this particular isomer has not been a subject of extensive study, or the findings have not been published in widely available sources.

Therefore, the creation of detailed, informative, and scientifically accurate content, including data tables and research findings as requested for the purity assessment and characterization of This compound , is not possible at this time due to the lack of available primary and secondary research data.

Computational and Theoretical Investigations of 2,5 Dichloroquinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. However, specific studies detailing these calculations for 2,5-dichloroquinolin-8-ol have not been identified in published research.

Density Functional Theory (DFT) Studies of Electronic Structure

No dedicated Density Functional Theory (DFT) studies detailing the electronic structure of this compound could be located. Such studies would typically provide insights into the molecule's geometry, orbital energies, and charge distribution, but this information is not available for this specific isomer.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis for this compound has not been reported in the scientific literature. An MEP map is crucial for identifying the electrophilic and nucleophilic sites on a molecule, thereby predicting its interaction with other chemical species. Without dedicated studies, a data table or detailed findings on the MEP of this compound cannot be provided.

HOMO-LUMO Gap and Reactivity Indices

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and stability. There are no published studies that calculate the HOMO-LUMO gap or other global reactivity indices (such as electronegativity, chemical hardness, and global electrophilicity index) specifically for this compound. Consequently, a data table of these reactivity indices cannot be compiled.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with biological targets. The application of these techniques to this compound has not been documented in the available research.

Ligand-Protein Interaction Predictions

There are no published molecular docking studies that predict the interaction of this compound with any specific protein targets. While research exists for other quinoline (B57606) derivatives, these findings cannot be extrapolated to the 2,5-dichloro isomer due to the significant influence of substituent positioning on binding affinity and interaction modes. Therefore, no data table of predicted binding energies or interacting amino acid residues can be presented.

Conformational Analysis and Energy Landscapes

A conformational analysis of this compound, which would describe the relative energies of its different spatial arrangements (conformers) and the energy barriers between them, has not been reported. This information is vital for understanding the molecule's flexibility and how it might adapt its shape to fit into a protein's binding site. In the absence of such studies, no details on its conformational preferences or energy landscapes can be provided.

No Published Research Found for

Following a comprehensive search of scientific literature and academic databases, no specific computational or theoretical studies focusing on the chemical compound This compound were identified. Therefore, it is not possible to provide an article on the simulation of its spectroscopic properties or the computational modeling of solvent effects as requested.

The requested topics—computational simulation of spectroscopic properties and the analysis of solvent effects—are highly specific and require dedicated research studies that have been peer-reviewed and published. Such studies typically involve methodologies like Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties, often in combination with solvation models like the Polarizable Continuum Model (PCM).

While extensive research exists for other isomers and derivatives of quinoline, such as 5,7-dichloroquinolin-8-ol and 5-chloro-8-hydroxyquinoline (B194070), the user's strict instruction to focus solely on this compound prevents the inclusion of data from these related but distinct compounds. Presenting findings from other molecules would be scientifically inaccurate and would violate the core requirement of this request.

Consequently, without available research data, the generation of a scientifically accurate and non-hallucinatory article on the computational and theoretical investigations of this compound is not feasible.

Structure Activity Relationship Sar Studies of 2,5 Dichloroquinolin 8 Ol Derivatives

Impact of Halogen Position and Number on Biological Activity

The presence, number, and position of halogen atoms on the 8-hydroxyquinoline (B1678124) (8-HQ) scaffold significantly modulate the biological efficacy of its derivatives, primarily by altering lipophilicity and electronic properties, which affects cell permeability and target interaction.

Halogenation is a well-established strategy for enhancing the antimicrobial potency of 8-HQ. Studies have consistently shown that halogenated derivatives are more potent inhibitors of dental plaque and other bacteria compared to the parent 8-HQ. nih.gov For instance, 5,7-dichloro-8-hydroxyquinoline demonstrated a bactericidal effect against S. mutans and A. viscosus at a 0.05% concentration, whereas the non-halogenated 8-HQ sulfate (B86663) only showed a bacteriostatic effect at a much higher concentration of 0.3%. nih.gov

The number of halogen substituents is a crucial determinant of activity. Dihalogenated 8-HQs, such as iodoquinol (B464108) (5,7-diiodo-8-hydroxyquinoline) and clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), exhibit excellent antimicrobial potency against pathogens like Neisseria gonorrhoeae, with MIC values in the sub-micromolar range (0.08-0.56 µM), significantly more potent than the reference drug spectinomycin (B156147) (MIC = 48.14 µM). researchgate.net Similarly, against methicillin-resistant Staphylococcus aureus (MRSA), halogenated compounds show superior activity. bepls.com Cloxyquin (5-chloro-8-hydroxyquinoline) and the 5,7-dichloro derivative displayed strong antibacterial action. bepls.com

The position of the halogen also plays a key role. Electrophilic aromatic substitution on the 8-HQ ring is favored at the C5 and C7 positions. researchgate.net Consequently, many potent derivatives feature substitutions at these sites. A systematic study of 5,7-dihalido-8-hydroxyquinoline Ru(II) complexes found that while the specific halogen substitution pattern (e.g., dichloro vs. dibromo vs. diiodo) had a minor impact on cytotoxic activity in that particular series, the presence of halogens was generally associated with high potency. acs.org In other contexts, the type of halogen matters; for example, 7-bromo-8HQ and the chloro-iodo derivative clioquinol displayed higher activity against Gram-negative bacteria than the parent compound. daneshyari.com This suggests that increasing the size and lipophilicity of the halogen can enhance activity against certain bacterial types.

Influence of Substituents on the Quinoline (B57606) Ring on Target Interactions

Beyond halogenation, the introduction of various other functional groups at different positions on the quinoline ring allows for fine-tuning of biological activity and target specificity.

Substitutions at the C2-position: Modifications at this position can significantly impact antibacterial activity. For instance, a series of 2-alkylated 8-HQ analogues were found to be effective against MRSA. One derivative, with a specific alkyl chain at the C2 position, was noted to be 16 times more active against Staphylococcal pathogens compared to its counterpart with a minor structural difference. rhhz.net Further derivatization through reductive amination at the C2-position with various amines and anilines also yielded compounds with potent anti-MRSA activity, particularly those containing aniline (B41778) halide groups. rhhz.net

Substitutions at the C3- and C4-positions: In a study of quinoline-5,8-quinones as inhibitors of the Cdc25B protein phosphatase, a key enzyme in cell cycle regulation, modifications on the pyridine (B92270) core were explored. The results indicated that substitutions at the C3-position were slightly superior to those at the C2-position for Cdc25B inhibition, demonstrating that even subtle positional changes can alter interactions with enzymatic targets. nih.gov

Substitutions at the C5- and C7-positions: These positions are common sites for modification. The introduction of a 5-nitro group in 7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol resulted in a compound that could inhibit the type III secretion system in pathogenic bacteria. rroij.com A study of 7-substituted quinolin-8-ol derivatives, synthesized via the Mannich reaction with secondary amines, produced compounds with antibacterial activity greater than the standard antibiotic nitroxoline. researchgate.net In the development of anticancer agents, linking linear polyamine vectors to the C5 position of the 8-HQ scaffold created a new generation of iron chelators with efficient antiproliferative activity. rroij.com

The electronic nature of the substituent is critical. For antiviral activity, it was found that activity increased with the electron-withdrawing properties of substituents on an anilide ring attached to the 8-HQ core. nih.gov This highlights that both steric and electronic factors of substituents govern the affinity and interaction with biological targets.

Role of the 8-Hydroxyl Group in Modulating Biological Effects

The 8-hydroxyl group is arguably the most critical feature of the 8-HQ scaffold, as its ability to chelate metal ions is intrinsically linked to the majority of its biological effects. nih.govdovepress.com Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy variant is capable of forming stable five-membered chelate rings with divalent metal ions. nih.govdovepress.com

This chelation occurs between the phenolic oxygen of the hydroxyl group and the heterocyclic nitrogen atom, creating a bidentate ligand that can coordinate with a wide range of biologically relevant metal ions such as iron, copper, and zinc. rroij.comnih.gov This metal-binding property is the primary mechanism behind many of the observed activities:

Antimicrobial and Anticancer Activity: The biological action of halogenated 8-HQs like clioquinol is often dependent on their ability to bind and transport metal ions like copper into cells. mdpi.com This disrupts cellular metal homeostasis. The resulting complex can inhibit crucial cellular machinery, such as the proteasome, a key target in cancer therapy. dovepress.com The chelation of iron can also lead to the generation of reactive oxygen species via the Fenton reaction, inducing oxidative stress and subsequent DNA damage in target cells. researchgate.net

Target Specificity: SAR studies confirm the essentiality of the 8-OH group. When the hydroxyl group is located at other positions on the quinoline ring (e.g., C2, C4, C6), a significant decrease or complete loss of antibacterial activity is observed. nih.gov Similarly, substitutions near the phenolic group or the ring nitrogen that sterically hinder or electronically alter the chelating ability can lead to a reduction in antimicrobial activity. nih.gov

Therefore, the 8-hydroxyl group is not merely a substituent but the core functional component that endows the quinoline scaffold with its characteristic metal-chelating ability, which in turn triggers a cascade of biological effects against microbial and cancer cells.

Quantitative Structure-Activity Relationships (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the physicochemical properties of molecules with their biological activities, enabling the prediction of potency and the rational design of new derivatives. Several QSAR models have been developed for 8-hydroxyquinoline derivatives, offering valuable insights into the key structural determinants for specific biological actions.

In a study focused on developing novel anti-MRSA agents, a QSAR model was constructed for a series of halogenated 8-hydroxyquinolines. nih.gov The analysis revealed that the anti-MRSA activity was governed by several key molecular descriptors:

Mass and Van der Waals Volume: These properties relate to the size and bulk of the molecule, suggesting that steric factors play a role in how the compounds interact with their biological target.

Polarizability: This descriptor indicates the ease with which the electron cloud of the molecule can be distorted, which is important for non-covalent interactions within a binding site.

Topological Charge: This parameter reflects the electronic distribution within the molecule, highlighting the importance of electrostatic interactions for potent activity.

The resulting QSAR model successfully correlated these structural features with the observed antimicrobial activity, providing a tool for designing new 8-HQ compounds to combat MRSA resistance. nih.gov Another QSAR study focusing on 8-HQ and its monochloro and dichloro derivatives also confirmed the supreme antibacterial activity of the chlorinated compounds and underscored the potential of QSAR in designing new 8-HQ-based antimicrobials. researchgate.netbepls.com These models help transition from qualitative SAR observations to quantitative predictions, streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy. researchgate.net

Pharmacophore Development for New Lead Generation

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 8-hydroxyquinoline derivatives, this approach is used to abstract the key features from active compounds to guide the design of new and more potent leads.

The 8-hydroxyquinoline core itself is considered a "privileged structure" or a fundamental pharmacophore due to its proven ability to bind to diverse biological targets. researchgate.net The key elements of the 8-HQ pharmacophore for antimicrobial activity include:

A Metal Chelating Motif: Comprising the 8-hydroxyl group and the quinoline ring nitrogen. This is the cornerstone of the pharmacophore, responsible for interacting with metal ions, which is often a prerequisite for activity.

A Planar Aromatic System: The bicyclic quinoline ring provides a rigid, lipophilic scaffold that facilitates interactions with targets, such as intercalation into DNA or binding to hydrophobic pockets in enzymes.

Specific Substitution Points: Positions C5 and C7 are key sites for introducing halogens to increase lipophilicity and potency. Positions C2 and C7 are also identified as important for attaching other groups (e.g., amines, alkyl chains) to modulate target specificity and activity. rhhz.netresearchgate.net

Bioinformatic analyses, such as Petra/Osiris/Molinspiration (POM), have been used to identify antibacterial pharmacophore sites on novel 7-substituted quinolin-8-ol derivatives. researchgate.net These computational tools help in predicting drug-likeness and identifying structural features that contribute positively or negatively to the desired biological effect. By combining the known SAR data with computational modeling, a refined pharmacophore model can be developed. This model serves as a template for virtual screening of compound libraries or for the de novo design of novel structures with an enhanced probability of being active, thereby accelerating the generation of new therapeutic leads.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the preclinical biological activities and mechanistic insights of the specific chemical compound “2,5-Dichloroquinolin-8-ol” according to the requested outline.

Research and published studies have focused on other isomers and related halogenated quinolin-8-ol derivatives, such as 5-chloroquinolin-8-ol, 7-chloroquinolin-8-ol, and 5,7-dichloroquinolin-8-ol. While these related compounds have demonstrated a range of biological activities, including antimicrobial and enzyme-inhibiting properties, this information does not fall within the strict scope of an article focused solely on this compound.

Therefore, content for the following sections and subsections for this compound could not be generated:

Preclinical Biological Activities and Mechanistic Insights in Vitro Studies

Enzyme Modulation and Inhibition Studies

Kinase Inhibition and Signaling Pathway Modulation

Further experimental research is required to elucidate the specific in vitro biological profile of 2,5-Dichloroquinolin-8-ol.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the preclinical biological activities of the chemical compound this compound for the topics requested.

Research on related halogenated 8-hydroxyquinoline (B1678124) compounds, such as 5,7-dichloroquinolin-8-ol and 5-chloro-7-iodoquinolin-8-ol (clioquinol), has been conducted. nih.govfao.org These studies have explored various biological effects, including antimicrobial and anti-angiogenic properties. nih.govsbdhealthcare.in However, the specific isomer this compound is not mentioned in the context of dual inhibition strategies, cytotoxicity in non-human cell lines, anti-angiogenic activity, effects on cellular processes, or high-throughput screening for target identification in the available literature.

Therefore, it is not possible to provide the detailed, scientifically accurate content for the requested article structure focusing solely on this compound.

Biophysical Characterization of this compound Ligand-Target Binding Remains Uncharacterized in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, no specific data regarding the biophysical characterization of ligand-target binding for the chemical compound this compound is publicly available. In vitro studies employing biophysical techniques are crucial for elucidating the molecular interactions between a small molecule, such as this compound, and its biological targets. These studies provide quantitative insights into binding affinity, kinetics, and the thermodynamic forces driving the interaction.

Commonly used biophysical methods to characterize such interactions include:

Surface Plasmon Resonance (SPR): This technique measures the binding between a ligand and a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_d) can be calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a target molecule in solution. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (K_a), enthalpy change (ΔH), and entropy change (ΔS), as well as the stoichiometry of the binding (n).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-target interactions by observing changes in the chemical shifts of either the ligand or the target protein upon complex formation. It can provide structural information about the binding site and the conformation of the ligand when bound.

X-ray Crystallography: This powerful technique can determine the three-dimensional structure of a ligand-target complex at atomic resolution, providing a detailed view of the binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts.

Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) and fluorescence resonance energy transfer (FRET) can be used to determine binding affinities by monitoring changes in the fluorescence properties of a labeled molecule upon binding.

The absence of published data from these or other biophysical assays for this compound means that critical information regarding its potential biological targets and the nature of its interactions at a molecular level is currently unknown. Such data would be essential for understanding its mechanism of action and for any further development in a preclinical setting.

Therefore, the following data table, which would typically present the findings from such biophysical studies, remains unpopulated.

Table 1: Biophysical Binding Data of this compound with Target Proteins

| Target Protein | Method | Dissociation Constant (K_d) | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·deg) | Stoichiometry (n) |

|---|

Further research is required to investigate the biophysical properties of this compound to determine its binding partners and characterize the thermodynamics and kinetics of these interactions.

Lack of Sufficient Research Data on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient publicly accessible research data to generate a detailed article on the coordination chemistry of the specific chemical compound this compound. The user's request for an article structured with specific sections on chelation properties, synthesis and characterization of metal complexes, structural analysis, and applications in catalysis and organometallic chemistry could not be fulfilled for this particular isomer.

It is important to note that while extensive research exists for other isomers of dichloroquinolin-8-ol, such as 5,7-dichloroquinolin-8-ol, and the parent compound, 8-hydroxyquinoline, the user's strict instructions to focus solely on the this compound isomer prevents the substitution of this information. The scientific properties and chemical behavior of different isomers can vary significantly, and therefore, data from related compounds cannot be used to accurately describe this compound.

Until further research on the coordination chemistry of this compound is conducted and published, a scientifically accurate and detailed article as per the requested outline cannot be produced.

Coordination Chemistry and Metal Complexation of 2,5 Dichloroquinolin 8 Ol

Potential Applications of Metal Complexes in Chemical Research

Materials Science (e.g., fluorescent materials, sensors)

The application of 2,5-dichloroquinolin-8-ol in materials science, particularly in the development of fluorescent materials and sensors, is an area of significant interest. 8-Hydroxyquinoline (B1678124) and its derivatives are known to be weakly fluorescent in their free state. This is attributed to an excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the quinoline (B57606) nitrogen atom. Upon chelation with a metal ion, this ESIPT process is inhibited, leading to a significant enhancement of fluorescence. This "turn-on" fluorescence mechanism is the basis for their use as chemosensors for metal ions.

The introduction of chloro-substituents on the quinoline ring can further modulate the photophysical properties of the resulting metal complexes. Halogens, being electron-withdrawing groups, can influence the energy levels of the ligand's molecular orbitals, leading to shifts in the excitation and emission wavelengths of the metal complexes.

Fluorescent Properties of Metal Complexes:

Complexes of 8-hydroxyquinoline derivatives with various metal ions such as Al³⁺, Zn²⁺, and Mg²⁺ are known to exhibit strong fluorescence. uci.edu While specific data for this compound complexes is limited, studies on related compounds like 8-hydroxyquinoline-5-sulfonic acid have shown that a wide range of metal ions form fluorescent chelates. uci.edu For instance, its cadmium complex is reported to be highly fluorescent in aqueous solutions. uci.edu It is anticipated that this compound would form fluorescent complexes with a similar range of metal ions. The fluorescence intensity and wavelength would be dependent on the specific metal ion, the solvent system, and the pH of the medium.

Chemical Sensors:

The selective fluorescence enhancement or quenching upon complexation with specific metal ions makes this compound a potential candidate for the development of chemical sensors. The selectivity of such sensors is determined by the stability of the formed complexes and the unique photophysical response to a particular metal ion. For example, different metal ions can lead to distinct emission colors or changes in fluorescence intensity, allowing for their specific detection. Some metal ions, particularly those with open d-shells like Fe³⁺ and Cu²⁺, can quench the fluorescence of the ligand through electron or energy transfer mechanisms, providing a "turn-off" sensing response. nih.gov

| Metal Ion | Anticipated Sensing Mechanism | Potential Application |

|---|---|---|

| Al³⁺ | Fluorescence Enhancement | Environmental water monitoring |

| Zn²⁺ | Fluorescence Enhancement | Biological imaging |

| Cd²⁺ | Fluorescence Enhancement | Detection of toxic heavy metals |

| Fe³⁺ | Fluorescence Quenching | Industrial process monitoring |

| Cu²⁺ | Fluorescence Quenching | Environmental and biological sensing |

Ion Preconcentration and Separation

The strong chelating ability of this compound makes it a valuable tool for the preconcentration and separation of metal ions from various matrices. These techniques are crucial for the determination of trace metal ions, which are often present at concentrations below the detection limits of analytical instruments.

Solvent Extraction:

Liquid-liquid extraction is a widely used method for the separation and preconcentration of metal ions. In this technique, an aqueous solution containing the metal ions is brought into contact with an immiscible organic solvent containing the chelating agent. The metal ions form neutral complexes with the chelating agent, which are then extracted into the organic phase. The efficiency of the extraction depends on several factors, including the pH of the aqueous phase, the concentration of the chelating agent, and the nature of the organic solvent. A study on a similar compound, 5,7-dichloro-2-methyl-8-hydroxyquinoline, demonstrated its effectiveness in the solvent extraction of zinc into chloroform. It was found that a 1:2 metal-to-ligand complex was formed and extracted into the organic phase.

Solid-Phase Extraction:

Solid-phase extraction (SPE) offers several advantages over solvent extraction, including higher preconcentration factors, lower consumption of organic solvents, and ease of automation. In SPE, the chelating agent is immobilized on a solid support material, such as silica (B1680970) gel or a polymer resin. When a sample solution is passed through the SPE column, the target metal ions are selectively retained on the solid phase through complexation with the immobilized ligand. The retained metal ions can then be eluted with a small volume of a suitable solvent, resulting in their preconcentration. While specific studies on this compound for SPE are not widely available, the general principles of 8-hydroxyquinoline-functionalized resins suggest its potential for this application. These resins have been used for the selective separation of various metal ions. researchgate.net

Coprecipitation:

Coprecipitation is another effective method for the preconcentration of trace metal ions. In this technique, a carrier element is added to the sample solution, which then precipitates, carrying the target metal ions along with it. The chelation of the target ions with a ligand like this compound can enhance the efficiency of their coprecipitation. For instance, lanthanum(III) has been used as a carrier element with 8-hydroxyquinoline for the preconcentration of several metal ions. researchgate.net

| Technique | Target Metal Ions | Matrix | Key Parameters |

|---|---|---|---|

| Solvent Extraction | Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺ | Wastewater, industrial effluents | pH, Ligand concentration, Organic solvent |

| Solid-Phase Extraction | Cd²⁺, Pb²⁺, Hg²⁺ | Environmental waters, biological fluids | Flow rate, pH, Eluent type |

| Coprecipitation | Trace heavy metals | Seawater, high-salinity samples | Carrier element, pH, Ligand concentration |

Advanced Analytical Methodologies for 2,5 Dichloroquinolin 8 Ol in Research Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a compound like 2,5-Dichloroquinolin-8-ol, both liquid chromatography and thin-layer chromatography offer powerful options for separation and analysis.

Liquid Chromatography (LC) with Various Detection Modes (e.g., UV, MS/MS)

High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) represent the gold standard for the sensitive and selective quantification of chloro-substituted 8-hydroxyquinolines in various matrices.

Reversed-Phase Liquid Chromatography: A common approach involves reversed-phase chromatography, typically utilizing a C18 stationary phase. For the analysis of the related compounds 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol, a reliable method employs an Agilent Eclipse XDB-C18 column. researchgate.netresearchgate.net The mobile phase generally consists of a gradient mixture of an acidified aqueous solution and an organic solvent, such as 0.05% formic acid in water and acetonitrile (B52724). researchgate.netresearchgate.net This setup is effective for separating the analytes from matrix interferences.

Detection Modes:

UV Detection: HPLC systems equipped with a Diode Array Detector (DAD) can be used for quantification. The UV absorption wavelength for detecting related coccidiostats was set to 270 nm and 340 nm. sielc.com For the parent compound, 8-hydroxyquinoline (B1678124), UV detection is effective at 200 nm. sielc.com

Tandem Mass Spectrometry (MS/MS): For high sensitivity and specificity, particularly in complex matrices like animal tissues, coupling liquid chromatography with a triple quadrupole electrospray tandem mass spectrometer (LC-MS/MS) is the preferred method. researchgate.netresearchgate.net This technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing background noise and confirming the analyte's identity.

A challenge in the HPLC analysis of 8-hydroxyquinoline and its derivatives is their chelating nature, which can lead to interactions with trace metals in the column and system, causing peak distortion and poor symmetry. sielc.comscispace.com Using mixed-mode columns with cation-exchange properties or specific mobile phase modifiers can mitigate these effects and improve chromatographic performance. sielc.comscispace.com

Table 1: Example LC-MS/MS Parameters for the Analysis of Structurally Related Chloroquinolinols

| Parameter | Condition | Source |

| Column | Agilent Eclipse XDB-C18 | researchgate.netresearchgate.net |

| Mobile Phase A | 0.05% Formic Acid in Water | researchgate.netresearchgate.net |

| Mobile Phase B | Acetonitrile | researchgate.netresearchgate.net |

| Detection | Triple Quadrupole MS/MS | researchgate.netresearchgate.net |

| Linearity (R²) for 5,7-dichloroquinolin-8-ol | ≥ 0.9904 | researchgate.net |

| Limit of Detection (LOD) in food matrices | 3 µg/kg | researchgate.net |

| Limit of Quantitation (LOQ) in food matrices | 5 µg/kg | researchgate.net |

Thin Layer Chromatography (TLC) for Qualitative and Quantitative Analysis

Thin-layer chromatography is a simple, rapid, and cost-effective method suitable for both the identification and quantification of chloro-substituted 8-hydroxyquinolines.

A validated normal-phase TLC method has been developed for the simultaneous determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. The analysis is performed on silica (B1680970) gel 60 TLC plates. To improve separation, the plates are pre-washed with a solution of disodium (B8443419) ethylenedinitrilotetraacetic acid (Na2EDTA). Detection and quantification are achieved through densitometric scanning at a specific wavelength.

Table 2: HPTLC Method Parameters for Chloroquinolinols

| Parameter | Condition | Source |

| Stationary Phase | Silica gel 60 TLC plates (pre-washed with Na2EDTA) | |

| Mobile Phase | Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution [8:20:1:0.6 (v/v)] | |

| Detection | Densitometry at 247 nm | |

| Linear Range for 5,7-dichloroquinolin-8-ol | 300–800 ng per spot |

Sample Preparation and Preconcentration Strategies

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the subsequent analysis.

Solid Phase Extraction (SPE) for Isolation from Complex Matrices

Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex liquid samples. It is more efficient than LLE, reduces solvent consumption, and can be automated. For the analysis of related compounds in challenging matrices like animal feed, a dispersive solid-phase extraction (dSPE) cleanup step has been effectively used. sielc.com This procedure involves adding sorbents such as primary secondary amine (PSA) to remove acidic interferences and C18 to remove nonpolar interferences like fats. sielc.com The selection of the appropriate SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of the analyte and the matrix components.

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction is a fundamental sample preparation technique based on the differential partitioning of an analyte between two immiscible liquid phases. scispace.com A successful LLE protocol has been developed for extracting 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol from diverse animal-derived food products, including muscle, egg, and milk. researchgate.netresearchgate.net The method utilizes a mixture of acetonitrile and ethyl acetate (B1210297) for the initial extraction, followed by a cleanup step with n-hexane to remove lipids. researchgate.netresearchgate.net

Optimization of LLE protocols is crucial for achieving high recovery and selectivity. scispace.com Key parameters to consider include:

Solvent Choice: The polarity of the extraction solvent should be matched to the analyte. scispace.com

pH Adjustment: For ionizable compounds like 8-hydroxyquinolines, adjusting the pH of the aqueous sample is critical. To ensure the analyte is in its neutral, more organic-soluble form, the pH should be adjusted to be at least two units away from its pKa. scispace.com

Salting-Out Effect: Adding a high concentration of a salt (e.g., sodium sulfate) to the aqueous phase can decrease the solubility of the analyte and drive it into the organic phase, thereby improving extraction efficiency. scispace.com

Table 3: LLE Recoveries of 5,7-dichloroquinolin-8-ol from Various Food Matrices

| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (%) | Source |

| Porcine Muscle | 5, 10, 20 µg/kg | 70.6 - 101.7 | ≤ 8.6 | researchgate.net |

| Egg | 5, 10, 20 µg/kg | 70.6 - 101.7 | ≤ 8.6 | researchgate.net |

| Milk | 5, 10, 20 µg/kg | 70.6 - 101.7 | ≤ 8.6 | researchgate.net |

| Eel | 5, 10, 20 µg/kg | 70.6 - 101.7 | ≤ 8.6 | researchgate.net |

| Shrimp | 5, 10, 20 µg/kg | 70.6 - 101.7 | ≤ 8.6 | researchgate.net |

Spectrophotometric and Fluorimetric Methods for Detection and Quantification

Spectroscopic methods offer alternative or complementary approaches to chromatographic techniques for the quantification of this compound.

Spectrophotometric Methods: Ultraviolet-visible (UV-Vis) spectrophotometry can be used to determine the concentration of these compounds. An ultraviolet spectrophotometric procedure has been developed for determining total chlorhydroxyquinoline (halquinol) content in medicated pig feeds. Spectroscopic studies of related compounds, such as 5,7-dichloro-2-methyl-8-hydroxy-quinoline, have been conducted in methanol, providing data on their UV-Vis absorption characteristics. researchgate.net

Fluorimetric Methods: Fluorimetry can offer superior sensitivity and selectivity over spectrophotometry. The parent compound, 8-hydroxyquinoline, is known to be weakly fluorescent. However, upon chelation with metal ions, its fluorescence emission is greatly enhanced due to an increase in molecular rigidity. This principle of chelation-enhanced fluorescence forms the basis for highly sensitive detection methods. For instance, the zinc(II) chelate of 5,7-dichloro-8-hydroxyquinoline is reported to have a strong photoluminescence, emitting light at 509 nm. researchgate.net A spectrofluorimetric method based on the formation of a fluorescent ion-pair complex has also been developed for other molecules, demonstrating a viable approach that could be adapted for this compound.

Applications in Environmental and Material Analysis (Non-human focus)

The application of advanced analytical methodologies for the detection and monitoring of this compound in non-human matrices is a critical aspect of understanding its prevalence and persistence. While specific research on this compound is limited, methodologies developed for structurally similar compounds, such as 5,7-dichloroquinolin-8-ol, provide a foundational framework for its analysis in research samples, chemical products, and environmental contexts.

Detection in Research Samples or Chemical Products

The accurate detection and quantification of chlorinated quinolinols in research samples and chemical products are essential for quality control and research purposes. Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and thin-layer chromatography (TLC) have been successfully employed for the analysis of related compounds like 5,7-dichloroquinolin-8-ol, a major component of the veterinary antimicrobial halquinol. sci-hub.rucolab.ws

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

A highly sensitive and reliable LC-MS/MS method has been developed for the determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol. sci-hub.runih.gov This method involves extraction of the analytes from various matrices, followed by separation on a reversed-phase analytical column and detection by a triple quadrupole mass spectrometer. sci-hub.ru The use of matrix-matched calibration curves helps to mitigate matrix effects, ensuring accurate quantification. sci-hub.ru

Key parameters for the LC-MS/MS analysis of the related compound 5,7-dichloroquinolin-8-ol are detailed below:

| Parameter | Value |

| Analytical Column | Agilent Eclipse XDB-C18 |

| Mobile Phase | 0.05% formic acid in distilled water and acetonitrile |

| Detection | Triple quadrupole electrospray tandem mass spectrometry |

| **Linearity (R²) ** | ≥ 0.9904 |

This methodology has demonstrated high sensitivity with low limits of detection (LOD) and quantitation (LOQ) in various sample types. sci-hub.ru

Thin-Layer Chromatography (TLC):

A simple and economical normal-phase TLC method has also been developed for the simultaneous identification and quantification of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparations. colab.ws This method utilizes densitometric analysis for detection and quantification. colab.ws

The operational parameters for the TLC analysis of these related compounds are summarized in the following table:

| Parameter | Description |

| Stationary Phase | Silica gel 60 TLC plates (pre-washed with Na2EDTA solution) |

| Mobile Phase | Methanol-ethyl acetate-iso-propyl alcohol-ammonia solution [8:20:1:0.6 (v/v)] |

| Detection Wavelength | 247 nm |

| Linear Range | 300-800 ng |

The developed TLC method has shown good precision, making it suitable for routine quality control analysis. colab.ws

Monitoring Environmental Fate (e.g., degradation studies)

Currently, there is a notable lack of publicly available research specifically detailing the environmental fate and degradation of this compound. However, forced degradation studies conducted on the related compound, 5,7-dichloro-8-hydroxyquinoline (5,7-HQ), as part of a stability-indicating method development, can offer some preliminary insights into its potential behavior under various stress conditions.

In one study, the stability of 5,7-HQ was investigated under conditions of acid and alkali hydrolysis, chemical oxidation, and UV light degradation. The findings indicated that 5,7-HQ was more susceptible to degradation compared to its less chlorinated counterpart, 5-chloro-8-hydroxyquinoline (B194070). While these studies were not designed to simulate environmental conditions, they highlight the potential for degradation of dichlorinated quinolinols under specific chemical and photolytic pressures.

The development of a rapid and specific UPLC method was instrumental in these stability studies, allowing for the separation and quantification of the parent compound from its degradation products.

| Parameter | Value |

| Analytical Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm) |

| Mobile Phase | Acetonitrile-0.1% o-phosphoric acid (55:45 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | PDA detector (247 nm) |

| Retention Time of 5,7-HQ | 1.6 min |

Further research is necessary to elucidate the specific environmental degradation pathways, persistence, and mobility of this compound in soil, water, and sediment. Such studies are crucial for a comprehensive environmental risk assessment of this compound.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of quinoline (B57606) derivatives has traditionally been dominated by classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions. nih.govtandfonline.comscispace.com However, these methods often require harsh conditions, high temperatures, and the use of hazardous reagents. tandfonline.comacs.orgnih.gov Future research is focused on developing more efficient, sustainable, and versatile synthetic routes.

Emerging strategies include:

Transition Metal-Catalyzed Reactions: Methodologies leveraging rhodium or ruthenium catalysts for C-H bond activation and heteroannulation offer efficient routes to substituted quinolines under milder conditions. mdpi.com

Oxidative Annulation: These techniques, which involve C-H bond activation, dehydration coupling, or photo-induced cyclization, are gaining prominence for their high efficiency and broad substrate tolerance. mdpi.com

Mechanochemical Synthesis: The use of solvent-free or solvent-assisted grinding methods presents an environmentally friendly alternative for constructing the quinoline scaffold. researchgate.net

Multicomponent Reactions: One-pot reactions involving the combination of three or more reactants, often catalyzed by agents like silver triflate, provide a streamlined and atom-economical approach to complex quinoline derivatives. rsc.org

For 2,5-Dichloroquinolin-8-ol specifically, pathways could involve the cyclization of appropriately substituted anilines, such as 4-chloro-2-aminophenol, or the targeted chlorination of an 8-hydroxyquinoline (B1678124) precursor. nih.govchemicalbook.com The development of regioselective chlorination techniques is a key area of interest to ensure precise synthesis of the 2,5-dichloro isomer.

Table 1: Comparison of Synthetic Approaches for Quinoline Derivatives

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Methods (e.g., Skraup, Friedländer) | Cyclocondensation reactions using strong acids and oxidizing agents. scispace.com | Well-established, uses simple starting materials. | Harsh reaction conditions, low yields, environmental concerns. tandfonline.comnih.gov |

| Transition-Metal Catalysis | Utilizes catalysts (e.g., Rh, Ru, Cu) for C-H activation and annulation. mdpi.com | High efficiency, milder conditions, broad functional group tolerance. mdpi.com | Cost of catalysts, potential metal contamination. |

| Green Approaches (e.g., Microwave, Nanocatalysts) | Employs sustainable techniques like microwave irradiation, reusable catalysts, and green solvents (e.g., water, ethanol). bohrium.comnih.gov | Environmentally friendly, reduced reaction times, higher yields. nih.govnih.gov | Requires specialized equipment (microwave), catalyst development is ongoing. |

| Multicomponent Reactions | One-pot synthesis combining three or more starting materials. rsc.org | High atom economy, operational simplicity, rapid generation of molecular diversity. | Optimization can be complex. |

Design and Synthesis of Multi-Targeted Derivatives

The "one molecule, multiple targets" approach is a prevailing strategy in modern drug discovery to address complex diseases and combat drug resistance. rsc.org The this compound scaffold is a promising platform for developing such multi-targeted agents through molecular hybridization. This involves covalently linking the quinoline core with other pharmacologically active moieties. mdpi.com

Future design strategies include:

Hybridization with Other Heterocycles: Fusing or linking the quinoline ring with other bioactive heterocycles like pyrazole, imidazole, or triazole can produce hybrids with novel or enhanced activities. mdpi.comnih.govnih.gov

Conjugation with Known Drugs: Creating hybrid molecules by combining this compound with established therapeutic agents, such as the antibiotic ciprofloxacin, could lead to dual-action compounds that may overcome resistance mechanisms. nih.gov

Chalcone (B49325) Hybrids: The combination of quinoline and chalcone scaffolds has yielded derivatives with significant potential, particularly in cancer research, by targeting multiple pathways simultaneously. rsc.org

The rationale is that the resulting hybrid may exhibit a broader spectrum of activity or synergistic effects, targeting different biological pathways relevant to a specific disease. rsc.orgnih.gov

Investigation of Environmental Impact and Degradation Pathways

As with many halogenated aromatic compounds, understanding the environmental fate of this compound is crucial. The parent compound, quinoline, is found in the environment from sources like coal tar and industrial processes and can persist in soil and groundwater. health.state.mn.uscanada.ca Chlorination can further impact a molecule's persistence and toxicity.

Key research areas include:

Biodegradation: Studies are needed to determine the susceptibility of this compound to microbial degradation. While some microorganisms can degrade quinoline, the presence of chlorine atoms may render the molecule more recalcitrant. canada.ca

Photodegradation: The photolytic stability of the compound in aquatic systems is another critical factor. The rate of photolysis can be influenced by pH, water depth, and the presence of other substances. epa.gov

Toxicity of Transformation Products: Research must also focus on identifying the products of degradation. In some cases, the transformation products of chlorinated compounds can be as or more toxic than the parent molecule. nih.gov For instance, chlorinated quinones can rapidly transform into corresponding chlorocatechols in water. nih.gov

Advanced Material Science Applications

8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating properties, which has led to their use in various material science applications, most notably as electron-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs). The introduction of two chlorine atoms in this compound is expected to modulate its electronic and photophysical properties.

Future research could explore its potential in:

Organic Electronics: The electron-withdrawing nature of chlorine atoms could alter the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels of the molecule, potentially improving electron injection or transport in OLEDs or other organic electronic devices.

Chemosensors: The chelating 8-hydroxyquinoline core, combined with the electronic modifications from the chlorine atoms, could be exploited to develop highly selective and sensitive fluorescent sensors for specific metal ions. scispace.com The substituents can fine-tune the binding affinity and the fluorescence response upon metal chelation.